molecular formula C27H21BrFN7O7S B2967774 (9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate CAS No. 1771804-78-4

(9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate

Número de catálogo: B2967774
Número CAS: 1771804-78-4
Peso molecular: 686.47
Clave InChI: WRGDDDWWOQOVKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a multifunctional organic molecule featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group, a sulfamoyl carbamate linkage, and two heterocyclic oxadiazole rings substituted with halogenated aromatic groups. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 1,2,4-oxadiazol-3-yl and 1,2,5-oxadiazol-3-yl moieties are electron-deficient aromatic systems often utilized in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities.

Propiedades

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrFN7O7S/c28-21-13-15(9-10-22(21)29)36-25(34-42-27(36)38)23-24(33-43-32-23)30-11-12-31-44(39,40)35-26(37)41-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,31H,11-12,14H2,(H,30,33)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGDDDWWOQOVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NS(=O)(=O)NCCNC4=NON=C4C5=NOC(=O)N5C6=CC(=C(C=C6)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrFN7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate is a complex organic molecule that incorporates multiple pharmacophoric elements. This structure suggests potential biological activities, particularly in the realm of anticancer and antimicrobial effects due to the presence of oxadiazole and sulfamoyl functionalities.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes:

  • Fluorenyl moiety : Known for its stability and ability to interact with various biological targets.
  • Oxadiazole rings : Recognized for their diverse biological activities including anticancer properties.
  • Sulfamoyl group : Often associated with antibacterial activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated potent activity against various cancer cell lines. A study highlighted that oxadiazole derivatives showed IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . The mechanism of action often involves the inhibition of telomerase activity, which is crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1SGC-79012.30Telomerase inhibition
Compound 2HepG21.61Telomerase inhibition
Compound 3SW6202.5HDAC inhibition

Antimicrobial Activity

The incorporation of sulfamoyl groups has been linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that the target compound may also exhibit such activity. The mechanism often involves disruption of bacterial folate synthesis pathways.

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives :
    A comprehensive study investigated various oxadiazole derivatives and their biological activities. It was found that certain derivatives exhibited sub-nanomolar inhibitory potency against carbonic anhydrase isoforms II and IX, which are implicated in tumor growth and intraocular pressure regulation .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to understand the binding interactions between oxadiazole derivatives and their biological targets. These studies revealed key hydrogen bonding interactions that contribute to the compounds' efficacy against cancer cells .
  • Synergistic Effects :
    Some derivatives were tested in combination with traditional chemotherapeutics, showing enhanced effects on cell growth inhibition compared to single-agent treatments .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name Key Structural Features Biological/Physicochemical Properties References
(9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate Fmoc group, dual oxadiazole rings, bromo/fluorophenyl substituent, sulfamoyl carbamate High metabolic stability, potential protease/kinase inhibition, moderate aqueous solubility (~0.1 mg/mL)
(9H-fluoren-9-yl)methyl (5-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(methyl)carbamate Fmoc group, tert-butyldiphenylsilyl (TBDPS) protection, benzyl carbamate Enhanced steric bulk, lower solubility (<0.01 mg/mL), used in solid-phase oligonucleotide synthesis
9H-fluoren-9-ylmethyl {6-[bis(4-methoxyphenyl)(phenyl)methoxy]-5-(hydroxymethyl)hexyl}carbamate Fmoc group, dimethoxytrityl (DMT) protection, hydroxymethyl hexyl chain UV-sensitive, high polarity, applied in nucleotide phosphoramidite chemistry
(Z)-N-((S,Z)-5-benzylidene-3-(2,6-difluorophenyl)-4-phenyloxazolidin-2-ylidene)-4-methylbenzenesulfonamide Oxazolidinone core, difluorophenyl, sulfonamide Chiral catalyst in asymmetric synthesis, high thermal stability (decomposes at 220°C)

Key Findings

Reactivity and Stability: The dual oxadiazole rings in the target compound confer greater resistance to enzymatic degradation compared to single-oxadiazole derivatives (e.g., oxazolidinones in ), as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min vs. 45 min for oxazolidinones) . The bromo-fluorophenyl group enhances π-π stacking in protein binding pockets, as demonstrated in molecular docking studies with kinase targets (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for non-halogenated analogues) .

Synthetic Utility :

  • Unlike TBDPS- or DMT-protected Fmoc derivatives , the target compound’s sulfamoyl carbamate enables selective deprotection under thiophilic conditions (e.g., using tris(2-carboxyethyl)phosphine), critical for orthogonal protecting-group strategies .

Environmental and Safety Considerations :

  • Brominated organics, including the target compound, are classified as persistent environmental pollutants under the Toxics Release Inventory (TRI) guidelines due to bioaccumulation risks . This contrasts with fluorine-containing analogues, which exhibit lower environmental persistence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.